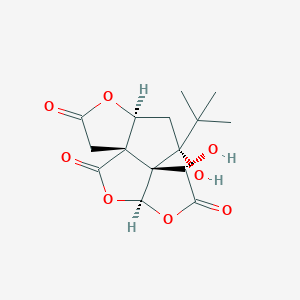

Bilobalide

描述

银杏内酯B是一种在银杏树叶中发现的具有生物活性的倍半萜内酯三内酯。 它以其神经保护特性而闻名,是银杏提取物药用益处的主要成分之一 . 银杏内酯B具有独特的结构,以15个碳骨架和三个内酯环为特征,使其成为传统和现代医学中的重要化合物 .

准备方法

合成路线和反应条件

由于其复杂的结构,银杏内酯B的合成涉及几个复杂步骤。 一个值得注意的方法是非对映选择性合成,它包括以下步骤 :

中心碳环的形成: 这是通过非对映选择性自由基环化实现的。

氧化和还原步骤: 这些步骤对于形成内酯环和实现所需的立体化学至关重要。

最终组装: 最后步骤涉及通过选择性氧化和重排反应形成三内酯结构。

工业生产方法

银杏内酯B的工业生产通常涉及从银杏叶中提取。该过程包括:

提取: 使用乙醇或甲醇等溶剂从叶片中提取活性化合物。

纯化: 色谱等技术用于从其他成分中分离银杏内酯B。

结晶: 然后将纯化的银杏内酯B结晶以获得纯形式.

化学反应分析

Molecular Editing via Lactone-to-Lactam Conversion

Bilobalide’s lactone rings undergo regioselective transformations with nucleophiles:

-

Cascade Reactions with Amines : Alkylamines (e.g., benzylamine) trigger lactone-to-lactam conversion, yielding analogues like BB01 –BB15 . Hydrazine forms bis-lactam BB14 .

-

Suzuki-Miyaura Coupling : N-Arylated analogues (BB18 –BB32 ) are synthesized via Cu-mediated coupling with aryl boronic acids (40–85% yields) .

Representative Lactam Analogues

| Substrate | Product | Key Features |

|---|---|---|

| This compound + benzylamine | BB01 (lactam) | Pyrrolidine appendage |

| This compound + 3-pyridyl-BA | BB27 | Heteroaromatic functionalization |

Radical Scavenging and Antioxidant Mechanisms

This compound neutralizes reactive oxygen species (ROS) via hydrogen-atom transfer (HAT):

-

Thermodynamic Preferences :

HAT Energetics for Key Sites

| Reaction Site | Radical Species | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| C10-H | - OH | 8.3 | −15.2 |

| C3OH-H | - OCH₃ | 12.1 | +5.8 |

| C10OH-H | - OOCH=CH₂ | 14.7 | −2.4 |

Data sourced from DFT calculations in water .

Acid-Stable Oxetane Acetal Formation

The oxetane acetal intermediate exhibits unusual stability:

-

Acid Resistance : Persists in 1.5 M DCl/THF-d₈/D₂O due to steric hindrance upon ring-opening .

-

Stereochemical Relay : The acetal’s stability enables enantioselective synthesis by preserving stereochemical information .

Biosynthetic Pathways and Degradation

This compound originates from partial degradation of ginkgolides:

-

Precursor Pathway : Derived from geranylgeranyl pyrophosphate (GGPP) via abietenyl cation intermediates .

-

Lactonization : Residual carboxyl/alcohol groups form trilactone rings after oxidative cleavage of diterpene precursors .

This compound’s reactivity is defined by its strained lactone scaffold, enabling late-stage oxidations, lactam diversification, and radical scavenging. These properties underpin its synthetic utility and biological activity, while computational models provide mechanistic clarity for its antioxidant behavior.

科学研究应用

Neuroprotective Effects

Alzheimer’s Disease

Bilobalide has shown promise in treating Alzheimer's disease by reducing neuroinflammation and promoting the clearance of amyloid-beta (Aβ) plaques. Research indicates that this compound inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins IL-1β and IL-6 in astrocytes exposed to Aβ. Additionally, it enhances the expression of Aβ degrading enzymes like neprilysin and insulin-degrading enzyme, facilitating Aβ clearance in both cell cultures and mouse models of Alzheimer's disease .

Cerebral Ischemia

Studies have demonstrated that this compound can protect against oxidative damage caused by cerebral ischemia. It improves mitochondrial function and reduces neuronal death, indicating its potential as a therapeutic agent for stroke-related injuries .

Anti-Inflammatory Properties

Osteoarthritis

this compound exhibits significant anti-inflammatory effects in osteoarthritis models. In vitro studies showed that it inhibits the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in chondrocytes stimulated by interleukin-1β. In vivo studies using rat models revealed that this compound treatment reduced joint pain and inflammation while protecting against extracellular matrix degradation .

Inflammatory Bowel Disease

Research indicates that this compound can alleviate symptoms of inflammatory bowel disease by inhibiting M1 macrophage polarization through the nuclear factor kappa B (NF-κB) signaling pathway. In experimental colitis models, this compound treatment resulted in reduced levels of inflammatory cytokines and improved overall colon health .

Pulmonary Applications

Idiopathic Pulmonary Fibrosis

Recent studies suggest that this compound may have therapeutic applications in idiopathic pulmonary fibrosis (IPF). In animal models, it demonstrated protective effects against bleomycin-induced lung damage, significantly reducing alveolar inflammation and fibrosis. This positions this compound as a potential candidate for treating chronic lung diseases characterized by inflammation and tissue remodeling .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Reduces neuroinflammation; promotes Aβ clearance | Inhibits TNF-α, IL-1β, IL-6; enhances Aβ degrading enzymes |

| Osteoarthritis | Anti-inflammatory; protects cartilage | Reduces iNOS, COX-2; alleviates joint pain |

| Inflammatory Bowel Disease | Modulates macrophage polarization; inhibits NF-κB pathway | Decreases inflammatory cytokines; improves colon health |

| Idiopathic Pulmonary Fibrosis | Protects against lung tissue damage | Reduces alveolar inflammation; mitigates fibrosis |

作用机制

银杏内酯B通过多种机制发挥作用:

相似化合物的比较

银杏内酯B经常与银杏中发现的其他萜类化合物,如银杏内酯,进行比较。 虽然银杏内酯B和银杏内酯具有相似的生物合成途径,但银杏内酯B由于其独特的叔丁基取代基以及其特异性的神经保护和抗炎特性而独一无二 . 类似的化合物包括:

- 银杏内酯A

- 银杏内酯B

- 银杏内酯C

- 银杏内酯J

- 银杏内酯K

银杏内酯B因其独特的结构和特定的生物活性而脱颖而出,使其成为各种治疗应用中的宝贵化合物。

生物活性

Bilobalide is a natural sesquiterpene trilactone derived from the leaves of the Ginkgo biloba tree. It is known for its diverse biological activities, particularly its neuroprotective, antioxidative, anti-inflammatory, and cardiovascular protective properties. This compound has gained attention in pharmacological research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders and inflammatory conditions.

Neuroprotective Effects

This compound has been extensively studied for its neuroprotective properties, particularly against oxidative stress and neuronal damage. Research indicates that this compound can protect neurons from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies have shown that this compound enhances neurite outgrowth in PC12 cells, a model for neuronal differentiation and function, suggesting its potential role in promoting neural regeneration .

- Antioxidant Activity : this compound exhibits significant radical scavenging capabilities, which help mitigate oxidative damage in neuronal cells. It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to its protective effects against oxidative stress .

- Inhibition of Apoptosis : Studies have demonstrated that this compound reduces neuronal death in models of brain ischemia by inhibiting free radical generation and promoting cell survival pathways .

Anti-inflammatory Properties

This compound also has notable anti-inflammatory effects. It has been shown to suppress macrophage activation and polarization, which are critical processes in the inflammatory response. In a study involving dextran sulfate sodium (DSS)-induced colitis in mice, this compound treatment resulted in reduced levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α .

Key Findings

- Reduction of Cytokine Expression : this compound significantly decreased the expression of pro-inflammatory markers in treated macrophages and colitis models.

- Inhibition of NF-κB Pathway : The compound was found to inhibit the nuclear translocation of p65, a subunit of NF-κB, thereby reducing inflammation .

Cardiovascular Protection

Research indicates that this compound may also confer cardiovascular protective effects. Its ability to enhance endothelial function and reduce oxidative stress contributes to improved vascular health. While detailed studies are still emerging, preliminary findings suggest that this compound may help lower blood pressure and improve circulation through its antioxidative mechanisms .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with good bioavailability.

- Distribution : Widely distributed across various tissues.

- Elimination : Characterized by slow elimination rates, which may prolong its therapeutic effects .

Table 1: Summary of Pharmacokinetic Properties

| Property | Description |

|---|---|

| Absorption | Rapid |

| Bioavailability | High |

| Distribution | Wide (liver, intestine) |

| Elimination | Slow |

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of this compound on cognitive decline in an Alzheimer's disease model. Results showed significant improvements in cognitive function correlated with reduced Aβ accumulation and enhanced synaptic plasticity markers.

Case Study 2: Inflammatory Bowel Disease (IBD)

In an experimental model of IBD induced by DSS, this compound administration led to marked improvements in disease activity index (DAI), colon damage scores, and inflammatory cytokine levels. This suggests potential therapeutic applications for this compound in managing IBD .

属性

CAS 编号 |

33570-04-6 |

|---|---|

分子式 |

C15H18O8 |

分子量 |

326.30 g/mol |

IUPAC 名称 |

(1S,4R,7R,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.01,11.04,8]tetradecane-2,6,13-trione |

InChI |

InChI=1S/C15H18O8/c1-12(2,3)14(20)4-6-13(5-7(16)21-6)10(19)23-11-15(13,14)8(17)9(18)22-11/h6,8,11,17,20H,4-5H2,1-3H3/t6-,8-,11-,13-,14+,15?/m0/s1 |

InChI 键 |

MOLPUWBMSBJXER-ISSLQHLCSA-N |

SMILES |

CC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O |

手性 SMILES |

CC(C)(C)[C@@]1(C[C@H]2[C@@]3(C14[C@H](C(=O)O[C@H]4OC3=O)O)CC(=O)O2)O |

规范 SMILES |

CC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O |

外观 |

Solid powder |

熔点 |

300°C |

Key on ui other cas no. |

33570-04-6 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(-)-Bilobalide; Bilobalide; Bilobalid. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bilobalide interact with its targets to exert its effects?

A1: this compound exhibits its effects through interactions with various molecular targets.

- Mitochondria: this compound has been shown to protect mitochondria from ischemia-induced damage by preserving complex I and III activities, thereby maintaining cellular energy levels [, ]. It can also improve mitochondrial respiration and reduce mitochondrial swelling induced by calcium [].

- Neurotransmitter Receptors: this compound interacts with neurotransmitter systems, notably by antagonizing the GABA(A) receptor []. It also inhibits NMDA-induced chloride fluxes, potentially through modulation of glycine/GABA-operated channels, leading to protection against membrane phospholipid breakdown [].

- Signaling Pathways: this compound influences key cellular signaling pathways. It can activate the Akt/eNOS pathway, promoting cell survival and angiogenesis []. Conversely, it can inhibit the NF-κB pathway, reducing inflammation and protecting dopaminergic neurons from apoptosis [].

Q2: What are the downstream effects of this compound's interaction with its targets?

A2: this compound's interaction with its targets triggers a cascade of downstream effects contributing to its therapeutic potential:

- Anti-inflammatory Effects: this compound suppresses inflammatory responses by reducing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) [, ], inhibiting M1 macrophage polarization [, ], and downregulating the expression of iNOS and COX-2 [].

- Antioxidant Activity: this compound combats oxidative stress by increasing the activity of antioxidant enzymes like SOD and catalase [, ] and upregulating the Nrf2/HO-1 pathway [].

- Neuroprotection: this compound protects neurons from damage by reducing glutamate release [, , ], promoting GDNF and VEGF expression [], and inhibiting apoptosis [, ].

- Anti-adipogenic Effects: this compound inhibits adipogenesis by downregulating adipogenic transcription factors and genes [] while promoting lipolysis through the AMPK signaling pathway [, ].

- Anticancer Activity: this compound shows potential in combating cancer by inhibiting gastric carcinoma cell growth and inducing apoptosis []. It may also inhibit colorectal cancer progression by suppressing M2 macrophage polarization [].

Q3: What is the molecular formula, weight, and spectroscopic data of this compound?

A: this compound is a unique sesquiterpene trilactone with the molecular formula C15H18O8 and a molecular weight of 326.29 g/mol []. Detailed spectroscopic data, including NMR and mass spectrometry, can be found in Nakanishi et al. (1971) [].

Q4: Is there any information available about the material compatibility and stability of this compound under various conditions?

A4: While the provided research focuses primarily on this compound's biological activity, some insights into its stability can be gleaned:

- Extraction and Isolation: this compound can be successfully extracted and isolated from Ginkgo biloba leaves using various solvents and chromatographic techniques [, , ]. This suggests a degree of stability under those conditions.

- Formulation: Research indicates efforts to develop stable formulations of this compound, such as controlled-release tablets, to improve its bioavailability and therapeutic efficacy [, ].

Q5: What is known about the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound?

A5: Research indicates that this compound demonstrates favorable pharmacokinetic properties:

- Blood-Brain Barrier Permeability: this compound can cross the blood-brain barrier, reaching therapeutically relevant concentrations in the brain [, , ].

- Metabolism: Studies using rat liver microsomes suggest that this compound undergoes metabolism, although the specific metabolic pathways require further investigation [].

Q6: What is the pharmacodynamic profile of this compound?

A6: this compound exhibits a wide range of pharmacodynamic effects, interacting with various molecular targets to exert its therapeutic effects. These include:

- Antioxidant Activity: this compound scavenges free radicals and enhances antioxidant enzyme activity [, , ].

- Anti-inflammatory Action: this compound reduces the production of pro-inflammatory cytokines and inhibits inflammatory pathways [, , , , ].

- Neuroprotection: this compound protects neurons from various insults, including excitotoxicity, ischemia, and amyloid-beta toxicity [, , , , , , ].

Q7: What evidence supports the in vitro and in vivo efficacy of this compound?

A7: Numerous studies highlight the therapeutic potential of this compound in various disease models:

- Neuroprotection: this compound has shown efficacy in both in vitro and in vivo models of stroke, Alzheimer's disease, and Parkinson's disease [, , , , , , , , ]. For instance, it reduces infarct size and improves neurological function in rodent stroke models [, ].

- Anti-inflammatory Effects: this compound effectively reduces inflammation in models of colitis and osteoarthritis [, , ].

- Anticancer Activity: Preclinical studies have demonstrated the ability of this compound to inhibit the growth of gastric carcinoma cells both in vitro and in vivo [].

- Metabolic Effects: this compound has shown promise in regulating lipid metabolism by inhibiting adipogenesis and promoting lipolysis in adipocytes [, ].

Q8: What is the safety profile of this compound?

A8: While research suggests that this compound is generally well-tolerated, further investigations are necessary to establish a comprehensive safety profile.

- Toxicity Studies: Some studies have investigated the potential toxicity of this compound. For example, one study found no apparent toxicity in uninfected cells or animals treated with this compound [].

- Adverse Effects: While generally considered safe, high doses of this compound might be associated with adverse effects, as observed in one study where intrathecal administration above a certain dose led to adverse reactions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。